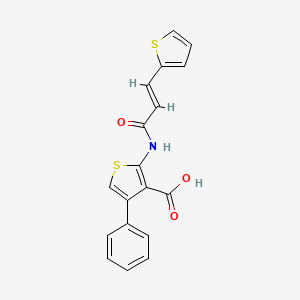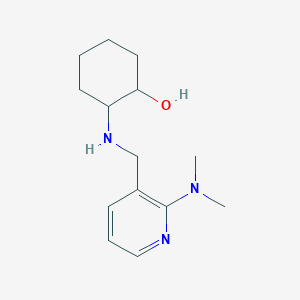
Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C14H19ClN2O3 and its molecular weight is 298.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- Enzymatic Stability in Drug Candidates : A study on novel anaplastic lymphoma kinase inhibitors, which are structurally related to Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride, revealed insights into enzymatic hydrolysis-mediated clearance affecting pharmacokinetics. It highlighted the challenges in balancing enzymatic stability with pharmacological potency, which is crucial for advancing drug candidates into efficacy studies (Teffera et al., 2013).
Biochemical and Pharmacological Activities
- Antiparasitic Activity : Piper species, including compounds structurally related to this compound, have been evaluated for antiparasitic activity. One study identified new benzoic acid derivatives from Piper species exhibiting significant leishmanicidal and trypanocidal activities, underscoring potential applications in developing antiparasitic agents (Flores et al., 2008).
- Glutamate Receptors and Memory : Research on compounds that modulate glutamate receptors, similar in structure to this compound, has shown that such modulators can significantly impact the induction of long-term potentiation in the hippocampus. These findings suggest potential applications in enhancing memory and cognitive functions (Stäubli et al., 1994).
Chemical Synthesis and Characterization
- Novel Piperidine Derivatives : The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity indicate the significance of structural modifications in enhancing biochemical activity. This research provides a foundation for designing inhibitors targeting neurological disorders (Sugimoto et al., 1990).
- Serotonin Receptor Agonists : The development of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives as serotonin 4 receptor agonists showcases the therapeutic potential of structurally similar compounds in modulating gastrointestinal motility. This research emphasizes the role of chemical structure in determining biological activity and bioavailability (Sonda et al., 2003).
Muscarinic Receptor Modulation
- Antimuscarinic Properties : A study focused on 1-substituted-4-piperidyl benzhydrylcarbamate derivatives revealed their high affinity and selectivity for muscarinic receptors, particularly M1 and M3 types. Such compounds could have implications for treating conditions like urinary incontinence, highlighting the diversity of applications for this compound-related structures (Naito et al., 1998).
Eigenschaften
IUPAC Name |
methyl 4-(piperidin-4-ylcarbamoyl)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-10(3-5-11)13(17)16-12-6-8-15-9-7-12;/h2-5,12,15H,6-9H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEQWKGMIVTNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2729199.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2729201.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2729202.png)
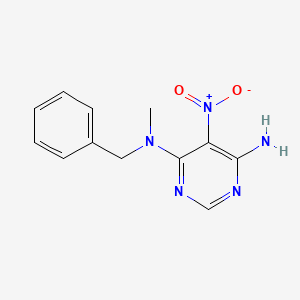
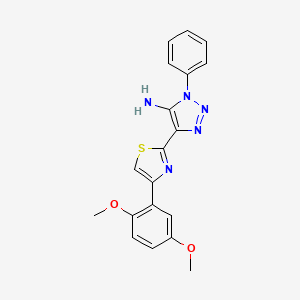
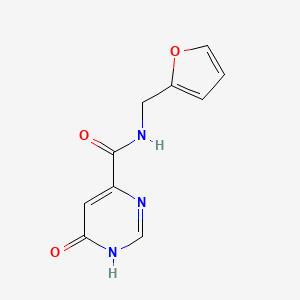
![8-chloro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729214.png)
![3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2729215.png)
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2729217.png)
![5-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2729218.png)
![7-benzyl-8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2729219.png)

